molecular formula C20H20ClN3O3S B2889551 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide CAS No. 921832-56-6

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2889551
CAS No.: 921832-56-6
M. Wt: 417.91
InChI Key: FTNRVBBJLLIHEX-UHFFFAOYSA-N
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Description

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a synthetic small molecule featuring a pyridazinone core scaffold linked to a 2,4-dimethylbenzenesulfonamide group. This specific structure positions it as a compound of significant interest in medicinal chemistry research, particularly for investigating multi-target therapeutic strategies. The design of this compound incorporates two pharmacologically significant motifs. The pyridazinone heterocycle is a privileged structure in drug discovery, with extensive literature documenting derivatives that exhibit anti-inflammatory and carbonic anhydrase (CA) inhibitory activities . Furthermore, the arylsulfonamide functional group is a critical pharmacophore known to facilitate potent inhibition of both carbonic anhydrase isoforms and the cyclooxygenase-2 (COX-2) enzyme . This dual-targeting potential is a key strategy in developing advanced anti-inflammatory agents that may overcome limitations of classic NSAIDs . As a research chemical, this compound is well-suited for in vitro enzymatic and receptor assays to elucidate its precise mechanism of action and binding affinity. Potential research applications include profiling its activity against a panel of enzymes such as CA, COX, and 5-lipoxygenase (5-LOX), or exploring its effects in cellular models of inflammation . Researchers can utilize this molecule as a chemical probe to study complex inflammatory pathways or as a lead compound for the rational design of novel multi-target ligands. This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or any veterinary use. Researchers should handle the compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-14-3-9-19(15(2)13-14)28(26,27)22-11-12-24-20(25)10-8-18(23-24)16-4-6-17(21)7-5-16/h3-10,13,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNRVBBJLLIHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-Chloro-3(2H)-Pyridazinone

The pyridazinone scaffold is synthesized via cyclization of maleic hydrazide derivatives. A typical procedure involves:

  • Reacting maleic anhydride with hydrazine hydrate to form maleic hydrazide.
  • Chlorination using phosphorus oxychloride (POCl₃) to yield 3,6-dichloropyridazine.
  • Selective hydrolysis under basic conditions (e.g., NaOH) to produce 6-chloro-3(2H)-pyridazinone.

Key Data:

Step Reagents Conditions Yield
Cyclization Hydrazine hydrate 80°C, 4h 85%
Chlorination POCl₃ Reflux, 6h 78%
Hydrolysis NaOH (2M) 60°C, 2h 90%

Installation of the Ethylamine Linker

Alkylation of Pyridazinone

The nitrogen at the 1-position of 3-(4-chlorophenyl)-6-oxopyridazine undergoes alkylation with 2-bromoethylamine hydrobromide:

Procedure:

  • Suspend 3-(4-chlorophenyl)-6-oxopyridazine (1.0 equiv) in DMF.
  • Add K₂CO₃ (3.0 equiv) and 2-bromoethylamine hydrobromide (1.5 equiv).
  • Stir at 60°C for 8h.
  • Purify via recrystallization (ethanol/water).

Key Parameters:

  • Solvent polarity critically affects reaction rate (DMF > DMSO > THF).
  • Yield: 68% with DMF; side products include dialkylation (12%) and unreacted starting material (9%).

Sulfonamide Formation

Reaction with 2,4-Dimethylbenzenesulfonyl Chloride

The primary amine intermediate is sulfonylated under Schotten-Baumann conditions:

Procedure:

  • Dissolve N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)amine (1.0 equiv) in dichloromethane.
  • Add triethylamine (2.5 equiv) and 2,4-dimethylbenzenesulfonyl chloride (1.2 equiv) dropwise at 0°C.
  • Stir at room temperature for 4h.
  • Quench with water, extract with DCM, and purify via column chromatography (hexane/EtOAc).

Analytical Validation:

  • HPLC Purity: 98.5% (C18 column, 70:30 MeOH/H₂O).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, SO₂NH), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.75 (s, 1H, pyridazinone-H), 4.25 (t, J = 6.8 Hz, 2H, CH₂N), 3.55 (t, J = 6.8 Hz, 2H, CH₂S), 2.65 (s, 6H, CH₃).

Alternative Synthetic Routes

One-Pot Tandem Coupling-Alkylation

A streamlined approach combines Suzuki coupling and alkylation in a single reactor:

  • After Suzuki coupling, add 2-bromoethylamine hydrobromide and K₂CO₃ directly.
  • Heat at 80°C for 6h.
    Yield: 58% (over two steps).

Microwave-Assisted Sulfonylation

Microwave irradiation (100°C, 15 min) reduces reaction time for sulfonamide formation, yielding 94% pure product.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

  • Pd immobilization on magnetic nanoparticles reduces catalyst loading to 0.1 mol% without yield loss.
  • Cu(OAc)₂ in Suzuki coupling is recoverable via aqueous extraction (85% recovery).

Green Chemistry Metrics

Metric Value
Atom Economy 81%
E-Factor 6.2
Process Mass Intensity 8.5

Challenges and Troubleshooting

Regioselectivity in Alkylation

Competing O- vs. N-alkylation is mitigated by:

  • Using polar aprotic solvents (DMF, DMSO).
  • Maintaining stoichiometric excess of alkylating agent.

Sulfonamide Hydrolysis

Basic conditions during workup may cleave the sulfonamide bond. Neutralization at pH 6–7 prevents decomposition.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, appropriate solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The compound is compared below with three analogs (Table 1) derived from recent literature and chemical databases:

Compound Name Key Substituents Molecular Formula Molecular Weight Source
Target Compound 4-Chlorophenyl (pyridazinone); 2,4-dimethyl (benzenesulfonamide) C₂₀H₂₀ClN₃O₃S 418.91* -
N-(2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzenesulfonamide 4-Fluorophenyl (pyridazinone); 2,4-dimethoxy (benzenesulfonamide) C₂₀H₂₀FN₃O₅S 449.45
2-Chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide 4-Methoxyphenyl (pyridazinone); 2-chloro (benzenesulfonamide) C₁₉H₁₈ClN₃O₄S 419.90
N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide 4-Methoxyphenyl (pyridazinone); piperidinylsulfonyl benzamide (sulfonamide) C₂₅H₂₈N₄O₅S 496.58

*Calculated molecular weight based on formula.

Key Observations:

Pyridazinone Substitutions: The 4-chlorophenyl group in the target compound differs from the 4-fluorophenyl () and 4-methoxyphenyl () substituents in analogs. Methoxy groups () introduce electron-donating effects, which could alter the pyridazinone ring’s electronic profile and reactivity .

Sulfonamide Modifications: The 2,4-dimethyl substituents on the benzenesulfonamide in the target compound contrast with 2,4-dimethoxy () and 2-chloro () groups. In , the sulfonamide is replaced with a piperidinylsulfonyl benzamide, introducing a bulky, ionizable group that may improve solubility via protonation while affecting steric interactions with biological targets .

Linker and Core Stability: All compounds share an ethyl linker between the pyridazinone and sulfonamide groups, suggesting synthetic feasibility via nucleophilic substitution or coupling reactions (e.g., as described in and ).

Theoretical Pharmacological Implications

  • Lipophilicity : The target compound’s 2,4-dimethylbenzenesulfonamide group confers higher logP compared to dimethoxy or chloro analogs, favoring passive diffusion across biological membranes .
  • Target Selectivity : The 4-chlorophenyl group may enhance binding to enzymes or receptors with hydrophobic pockets (e.g., kinases or G protein-coupled receptors), whereas methoxy or fluorine substituents might favor polar interactions .

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C18H20ClN3O2S
  • Molecular Weight : 353.89 g/mol
  • CAS Number : 1219583-84-2

The compound features a pyridazinone ring system with a 4-chlorophenyl group, which is believed to enhance its biological activity through hydrophobic interactions. The sulfonamide moiety contributes to its solubility and interaction with biological targets.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. The pyridazinone core interacts with various molecular targets, modulating their activity. Key mechanisms include:

  • Inhibition of Carbonic Anhydrases (CAs) : Similar compounds have shown significant inhibitory effects on tumor-associated isoforms of carbonic anhydrases, which play critical roles in cancer progression and metastasis .
  • Antimicrobial Activity : Sulfonamides are known for their antimicrobial properties, potentially inhibiting bacterial growth by interfering with folic acid synthesis .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For example:

CompoundCancer Cell LineIC50 (µM)Selectivity
7dHep3B10.5High
7gA54915.0Moderate
7kL92925.0Low

These findings suggest that modifications to the chemical structure can significantly influence biological activity and selectivity against cancer cells .

Case Studies

  • Study on Anticancer Properties : A study investigated the effects of sulfonamide derivatives on Hep3B and A549 cell lines, revealing that certain compounds exhibited selective cytotoxicity, indicating potential for targeted cancer therapies .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds bind to the active sites of carbonic anhydrases, elucidating the interactions that underpin their inhibitory effects .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Preparation of Pyridazinone Core : This is achieved through cyclization reactions involving hydrazine derivatives.
  • Electrophilic Aromatic Substitution : The introduction of the chlorophenyl group is performed via electrophilic aromatic substitution.
  • Amide Bond Formation : The final step involves coupling the pyridazinone intermediate with the sulfonamide under amide bond-forming conditions using reagents like EDCI or DCC .

Industrial Considerations

For industrial production, optimizing synthetic routes to maximize yield while minimizing costs is crucial. Techniques such as continuous flow reactors may be employed to enhance efficiency .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimization strategies for preparing N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide?

  • Answer : Synthesis typically involves multi-step reactions starting with the formation of the pyridazinone core, followed by sulfonamide coupling. Critical reagents include sulfonyl chlorides and bases (e.g., NaOH) to facilitate bond formation . Solvent choice (e.g., DMF) and temperature control (40–80°C) are crucial for yield optimization. Post-synthesis purification via HPLC or column chromatography ensures >95% purity .

Q. How can researchers characterize the structural integrity of this compound?

  • Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions on the pyridazinone and sulfonamide moieties .
  • HRMS for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve 3D conformation .

Q. What methodologies are recommended for assessing the compound’s stability under varying experimental conditions?

  • Answer : Conduct accelerated stability studies by exposing the compound to:

  • pH gradients (2–12) to evaluate hydrolytic degradation.
  • Thermal stress (25–60°C) to monitor decomposition via HPLC .
  • Light exposure (UV/Vis) to assess photolytic stability. Degradation products can be identified using LC-MS .

Q. Which in vitro models are suitable for preliminary biological screening?

  • Answer : Prioritize cancer cell lines (e.g., MCF-7, HeLa) for antiproliferative assays (MTT/CellTiter-Glo) . Enzyme inhibition assays (e.g., kinase or COX-2) should use recombinant proteins to quantify IC₅₀ values . Dose-response curves (1–100 µM) and controls (e.g., staurosporine) are critical for reproducibility .

Advanced Research Questions

Q. What experimental approaches elucidate the compound’s mechanism of enzyme inhibition?

  • Answer : Combine kinetic assays (e.g., Michaelis-Menten analysis) with molecular docking (AutoDock Vina) to map binding interactions . Use site-directed mutagenesis on target enzymes (e.g., kinases) to validate critical residues for inhibition . SPR (surface plasmon resonance) can measure binding affinity (KD) in real-time .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Answer : Systematically modify substituents:

  • Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects .
  • Vary the sulfonamide ’s methyl groups to study steric hindrance.
    Test derivatives in parallel using high-throughput screening (HTS) and correlate results with computational ADMET predictions .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Answer : Discrepancies (e.g., variable IC₅₀ in similar assays) may arise from differences in:

  • Cell culture conditions (e.g., serum concentration, passage number).
  • Assay protocols (e.g., incubation time, endpoint detection).
    Address these by standardizing protocols (e.g., CLSI guidelines) and validating findings across independent labs . Statistical tools (e.g., ANOVA) can quantify variability significance .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Answer : Use rodent models (e.g., Sprague-Dawley rats) for:

  • PK studies : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral/IP administration .
  • Toxicity : Monitor organ histopathology and serum biomarkers (ALT, creatinine) in 28-day repeat-dose studies .

Q. How can researchers analyze the compound’s selectivity profile against off-target proteins?

  • Answer : Employ panels of recombinant enzymes (e.g., 100+ kinases) in competitive binding assays . Use thermal shift assays (TSA) to quantify target engagement specificity. Off-target hits should be validated using CRISPR/Cas9 knockout cell lines to confirm phenotypic relevance .

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